molecular formula C22H26N6OS2 B10880222 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10880222
M. Wt: 454.6 g/mol
InChI Key: MNMWZMUIZJGQHC-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiazole ring, an imidazole ring, and a pyrazolone core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzothiazole, 5-methylimidazole, and appropriate aldehydes or ketones.

    Stepwise Synthesis:

    Reaction Conditions: Typical conditions include the use of solvents like ethanol or dimethylformamide (DMF), temperatures ranging from 50°C to 150°C, and catalysts such as p-toluenesulfonic acid or Lewis acids.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or carbonyl groups, converting them to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of bases.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a fluorescent probe for detecting biological molecules or ions.

Medicine

    Drug Development: Due to its potential biological activity, the compound is being investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments for textiles and inks.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: This compound is unique due to its specific combination of functional groups and rings.

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole core but lack the additional functional groups.

    Imidazole Derivatives: Compounds such as 5-methylimidazole have similar imidazole rings but differ in their overall structure.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of benzothiazole, imidazole, and pyrazolone moieties provides a versatile platform for further functionalization and optimization in various fields.

Properties

Molecular Formula

C22H26N6OS2

Molecular Weight

454.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H26N6OS2/c1-4-7-17-20(15(3)23-10-11-30-12-18-14(2)24-13-25-18)21(29)28(27-17)22-26-16-8-5-6-9-19(16)31-22/h5-6,8-9,13,27H,4,7,10-12H2,1-3H3,(H,24,25)

InChI Key

MNMWZMUIZJGQHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCSCC4=C(NC=N4)C)C

Origin of Product

United States

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